molecular formula C17H35NS2 B13146869 Dioctylcarbamodithioic acid CAS No. 62796-30-9

Dioctylcarbamodithioic acid

Cat. No.: B13146869
CAS No.: 62796-30-9
M. Wt: 317.6 g/mol
InChI Key: MGJYZNJAQSLHOL-UHFFFAOYSA-N
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Description

Dioctylcarbamodithioic acid is an organic compound with the molecular formula C17H35NS2. It is a member of the dithiocarbamate family, which are compounds containing the functional group R2N−C(=S)−S−R. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctylcarbamodithioic acid can be synthesized through the reaction of dioctylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] where R represents the octyl group. The resulting sodium salt of this compound can then be acidified to yield the free acid form.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dioctylcarbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiuram disulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

    Complexation: It forms complexes with transition metals, which are useful in various catalytic processes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Nucleophiles: Alkyl halides or other electrophiles can react with this compound in substitution reactions.

    Metal Salts: Transition metal salts such as zinc chloride or copper sulfate are used in complexation reactions.

Major Products

    Thiuram Disulfides: Formed through oxidation.

    Substituted Dithiocarbamates: Formed through nucleophilic substitution.

    Metal Complexes: Formed through complexation with metal salts.

Scientific Research Applications

Dioctylcarbamodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as an antiviral and anticancer agent.

    Industry: It is used in the vulcanization of rubber and as a flotation agent in mineral processing.

Mechanism of Action

The mechanism by which dioctylcarbamodithioic acid exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry and in its biological activities. The dithiocarbamate group can chelate metal ions, disrupting metal-dependent processes in biological systems, which may contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Diethyldithiocarbamate: Similar in structure but with ethyl groups instead of octyl groups.

    Dimethyldithiocarbamate: Contains methyl groups instead of octyl groups.

    Zinc Diethyldithiocarbamate: A metal complex of diethyldithiocarbamate used in rubber vulcanization.

Uniqueness

Dioctylcarbamodithioic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring specific solubility and stability characteristics.

Properties

CAS No.

62796-30-9

Molecular Formula

C17H35NS2

Molecular Weight

317.6 g/mol

IUPAC Name

dioctylcarbamodithioic acid

InChI

InChI=1S/C17H35NS2/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,20)

InChI Key

MGJYZNJAQSLHOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=S)S

Origin of Product

United States

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